4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C23H21NO4 and a molecular weight of 375.42 g/mol . This compound is known for its unique structure, which includes a tetrahydroacridine core and a dimethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
Uniqueness
4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its tetrahydroacridine core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C23H21NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c1-27-19-11-10-14(13-20(19)28-2)12-15-6-5-8-17-21(23(25)26)16-7-3-4-9-18(16)24-22(15)17/h3-4,7,9-13H,5-6,8H2,1-2H3,(H,25,26)/b15-12+ |
InChI Key |
WHJKJQHHFCBZKD-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Origin of Product |
United States |
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